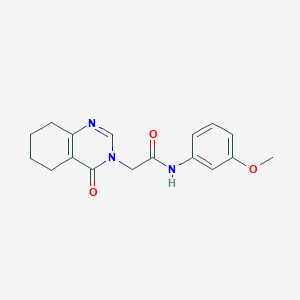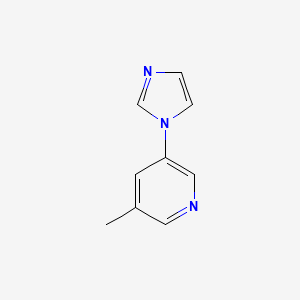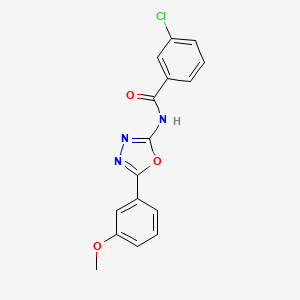
3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and industry. This compound belongs to the class of oxadiazoles, which are known for their diverse biological and pharmacological activities.
Scientific Research Applications
Anticancer Properties
Oxadiazole derivatives have been synthesized and evaluated for their anticancer activities. For instance, certain compounds showed promising activity against breast cancer cell lines, highlighting the potential of oxadiazole derivatives as anticancer agents (Salahuddin et al., 2014). Moreover, specific benzamide derivatives exhibited significant anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer, suggesting their potential as effective anticancer drugs (Ravinaik et al., 2021).
Antidiabetic Screening
Research into dihydropyrimidine derivatives, including structures similar to 3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, has demonstrated in vitro antidiabetic activity. This was assessed using the α-amylase inhibition assay, indicating potential applications in managing diabetes (J. Lalpara et al., 2021).
Nematocidal Activity
Novel oxadiazole derivatives have been synthesized with a thiadiazole amide moiety and evaluated for their nematocidal activities. Compounds showed promising activity against Bursaphelenchus xylophilus, a significant pest, indicating potential applications in agriculture (Dan Liu et al., 2022).
Anti-Plasmodial Activities
N-acylated furazan-3-amine derivatives have been tested for their activity against Plasmodium falciparum strains, revealing potential antiplasmodial properties. This suggests their utility in malaria treatment, especially considering the importance of benzamides in enhancing activity (Theresa Hermann et al., 2021).
Antibacterial and Antimicrobial Activities
The synthesis and characterization of oxadiazole derivatives have led to discoveries of compounds with significant antibacterial activity. This includes compounds effective against a range of bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (N. P. Rai et al., 2009). Additionally, antimicrobial evaluations of 1,3,4-oxadiazole-bearing Schiff base moieties against various bacteria and fungi indicated potential for developing new antimicrobial agents (K. Kapadiya et al., 2020).
Antihyperglycemic Agents
Research on structurally new benzylthiazolidine-2,4-diones has identified potential antihyperglycemic agents, suggesting the therapeutic utility of these compounds in treating diabetes mellitus (M. Nomura et al., 1999).
properties
IUPAC Name |
3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-7-3-5-11(9-13)15-19-20-16(23-15)18-14(21)10-4-2-6-12(17)8-10/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEDEEZUACEJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
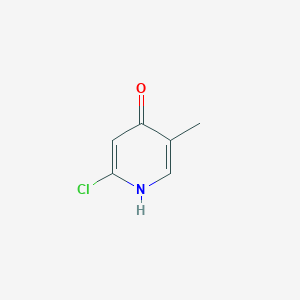
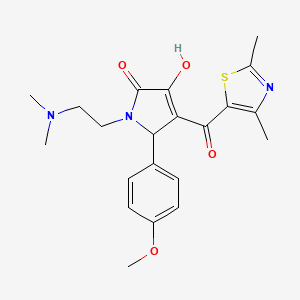
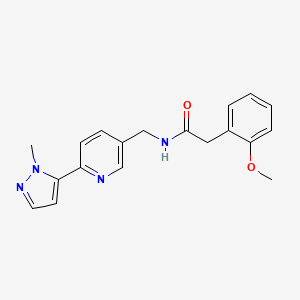
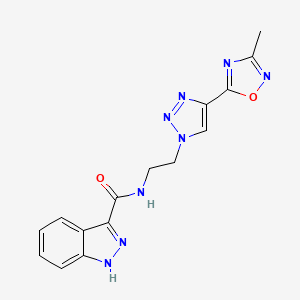
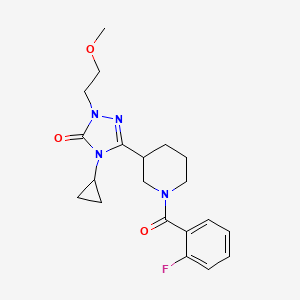
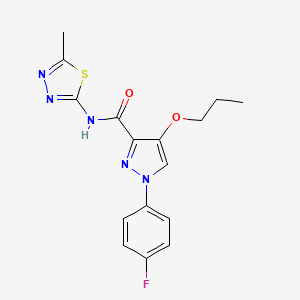

![rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis](/img/structure/B2695082.png)
![8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695085.png)

